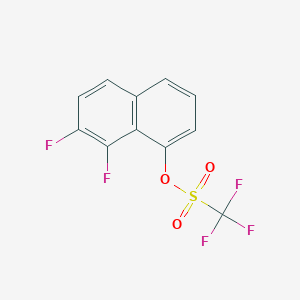
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is a complex organic compound that features a benzyloxycarbonylamino group and a methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amino acid derivative, followed by the introduction of the benzyloxycarbonyl group and the cyclopropyl group under specific reaction conditions. The final esterification step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. The cyclopropyl group may also play a role in the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(cyclopropyl)propanoate: Similar structure but lacks the methyl group on the cyclopropyl ring.
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-ethylcyclopropyl)propanoate: Similar structure but has an ethyl group instead of a methyl group on the cyclopropyl ring.
Uniqueness
Ethyl (2R)-2-(benzyloxycarbonylamino)-3-(1-methylcyclopropyl)propanoate is unique due to the presence of the methyl group on the cyclopropyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl (2R)-3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)14(11-17(2)9-10-17)18-16(20)22-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,20)/t14-/m1/s1 |
InChI Key |
YGYHISBVGXXONA-CQSZACIVSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(CC1(CC1)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)






![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

